molecular formula C10H9BrFNO B3033128 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one CAS No. 872141-26-9

5-Bromo-7-fluoro-3,3-dimethylindolin-2-one

Cat. No. B3033128
Key on ui cas rn: 872141-26-9
M. Wt: 258.09 g/mol
InChI Key: NQVYXWRBWBTSKR-UHFFFAOYSA-N
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Patent
US07317037B2

Procedure details

5-Bromo-7-fluoro-3,3-dimethyl-1,3-dihydro-indol-2-one (5.16 g, 20.0 mmol), 1-methyl-5-cyano-2-pyrroleboronic acid (5.4 g, 36 mmol), KF (3.83 g, 66 mmol), and Pd2(dba)3 monochloroform adduct (516 mg, 0.500 mmol) were added to a 200 mL round bottom flask under nitrogen. The flask was sealed and purged with nitrogen for 5 min. THF (50 mL) was added and the mixture was purged with nitrogen for an additional 5 min. A solution of tri-t-butylphosphine (10% wt in hexanes) (2.97 mL, 1.00 mmol) was added via syringe and the mixture was stirred vigorously at 25° C. for 5 h. The mixture was diluted with 250 mL of EtOAc, filtered through a plug of silica gel, washed through with 200 mL of EtOAc and concentrated to give a crude brown/black semi-solid. Purification by flash chromatography (20% acetone/hexane) afforded the title compound (4.5 g, 80%) as an off-white solid.
Quantity
5.16 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
3.83 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd2(dba)3 monochloroform
Quantity
516 mg
Type
reactant
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:8](=[C:9]([F:11])[CH:10]=1)[NH:7][C:6](=[O:12])[C:5]2([CH3:14])[CH3:13].[CH3:15][N:16]1[C:20]([C:21]#[N:22])=[CH:19][CH:18]=[C:17]1B(O)O.[F-].[K+]>>[F:11][C:9]1[CH:10]=[C:2]([C:17]2[N:16]([CH3:15])[C:20]([C:21]#[N:22])=[CH:19][CH:18]=2)[CH:3]=[C:4]2[C:8]=1[NH:7][C:6](=[O:12])[C:5]2([CH3:14])[CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
5.16 g
Type
reactant
Smiles
BrC=1C=C2C(C(NC2=C(C1)F)=O)(C)C
Name
Quantity
5.4 g
Type
reactant
Smiles
CN1C(=CC=C1C#N)B(O)O
Name
Quantity
3.83 g
Type
reactant
Smiles
[F-].[K+]
Name
Pd2(dba)3 monochloroform
Quantity
516 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred vigorously at 25° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was sealed
CUSTOM
Type
CUSTOM
Details
purged with nitrogen for 5 min
Duration
5 min
ADDITION
Type
ADDITION
Details
THF (50 mL) was added
CUSTOM
Type
CUSTOM
Details
the mixture was purged with nitrogen for an additional 5 min
Duration
5 min
ADDITION
Type
ADDITION
Details
A solution of tri-t-butylphosphine (10% wt in hexanes) (2.97 mL, 1.00 mmol) was added via syringe
ADDITION
Type
ADDITION
Details
The mixture was diluted with 250 mL of EtOAc
FILTRATION
Type
FILTRATION
Details
filtered through a plug of silica gel
WASH
Type
WASH
Details
washed through with 200 mL of EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude brown/black semi-solid
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (20% acetone/hexane)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC=1C=C(C=C2C(C(NC12)=O)(C)C)C1=CC=C(N1C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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